2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
Description
2-(Oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a pyridine derivative featuring a pyridine-4-carboxamide core substituted at position 2 with an oxolane (tetrahydrofuran) ether group and at the carboxamide nitrogen with a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-10-13-3-1-2-6-17-13)12-4-7-18-15(9-12)22-14-5-8-21-11-14/h1-4,6-7,9,14H,5,8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYZGLICTZGBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxolane and pyridine intermediates. One common method involves the reaction of 2-(oxolan-3-yloxy)pyridine with pyridine-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous pyridine derivatives and carboxamide-containing molecules. Below is a detailed analysis, supported by evidence from catalogs and patent literature:
Pyridine Carboxamides with Bulky Substituents
- N-(3-iodo-4-methoxypyridin-2-yl)pivalamide (): This compound replaces the oxolane ether with a bulky pivaloyl (tert-butyl carboxamide) group and includes iodine and methoxy substituents.
- N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide (): The trimethylsilyl (TMS) group introduces strong hydrophobicity, contrasting with the oxolane’s moderate lipophilicity.
Heterocyclic Carboxamides in Patent Literature
- The sulfonamide group (pKa ~1–2) is more acidic than the target’s carboxamide (pKa ~10–12), which could influence bioavailability and protein-binding interactions .
- 2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide ():
Shares the oxolane ether group but replaces the pyridine-4-carboxamide with a chloroacetamide. The chloroacetamide’s electrophilic chlorine may confer reactivity (e.g., alkylation), whereas the target compound’s carboxamide likely prioritizes hydrogen bonding .
Pyridine Derivatives with Ether Linkages
- 2-(1,3-dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine ():
The 1,3-dioxane ring increases rigidity and oxygen content compared to the oxolane group. This could alter metabolic stability or membrane permeability relative to the target compound’s tetrahydrofuran-derived ether .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The oxolane ether in the target compound balances lipophilicity and polarity, a feature shared with agrochemicals and pharmaceuticals in patent literature (e.g., benzpyrimoxan, ) .
- Carboxamide vs. Acetamide : The pyridine-4-carboxamide group may offer stronger hydrogen-bonding interactions compared to chloroacetamide derivatives, favoring target engagement in biological systems .
Biological Activity
2-(oxolan-3-yloxy)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyridine ring, an oxolane group, and a carboxamide moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological pathways. Specifically, this compound may act as an inhibitor of the TGF-β receptor (ALK5), which is crucial in cellular signaling related to fibrosis and cancer progression .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Inhibition of TGF-β signaling | ALK5 | 19 nM | |
| Antimicrobial activity | Various bacterial strains | Varies | |
| Anti-biofilm formation | Streptococcus pneumoniae | Dose-dependent |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives related to the compound. It was found that certain modifications enhanced antibacterial efficacy against Gram-positive bacteria, suggesting a structure-activity relationship where the introduction of specific functional groups significantly improved bioactivity .
Case Study 2: Inhibition of Biofilm Formation
Another research focused on the anti-biofilm properties of compounds similar to this compound. The study reported that at higher concentrations, the compound effectively reduced biofilm formation in Streptococcus pneumoniae, indicating its potential as a therapeutic agent against biofilm-associated infections .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity of substitutions (e.g., oxolane attachment at pyridine C2) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98% by area normalization) .
- Mass Spectrometry (LC-MS) : Verifies molecular weight (e.g., [M+H]+ at m/z 331.3) .
How can researchers optimize reaction yields in challenging steps, such as amide coupling?
Q. Advanced
- Catalyst screening : Test Pd/C vs. CuI for efficiency in Suzuki-Miyaura coupling of heteroaromatic groups .
- Solvent polarity : Use DMF for polar intermediates or toluene for sterically hindered reactions .
- Temperature gradients : Gradual heating (e.g., 60°C to 90°C) minimizes side products in cyclization steps .
What initial biological assays are recommended for evaluating this compound?
Q. Basic
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin 5-HT3) due to pyridine/oxolane motifs .
How to resolve discrepancies in biological activity data across studies?
Q. Advanced
- Assay validation : Compare IC50 values under standardized conditions (pH, temperature) to rule out protocol variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Cross-test with compounds like N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide to isolate pharmacophore contributions .
What computational approaches predict the compound’s biological activity?
Q. Advanced
- Quantum chemical calculations : Simulate binding conformations with kinase active sites using DFT (density functional theory) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., pyridine coordination to metal ions in enzymes) .
What are critical solubility and stability considerations for in vitro studies?
Q. Basic
- Solubility : Use DMSO stock solutions (20 mM) diluted in PBS; sonicate if precipitates form .
- Stability : Store at -20°C under argon to prevent oxidation of the oxolane moiety .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent variation : Replace oxolane with morpholine or piperidine to assess ring size impact on bioavailability .
- Bioisosteric replacements : Substitute pyridin-2-ylmethyl with benzimidazole to evaluate hydrophobic interactions .
What safety protocols are essential during handling?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent dermal/oral exposure (Category 4 acute toxicity per CLP) .
- Ventilation : Use fume hoods due to potential inhalation risks .
What challenges arise during scale-up from lab to pilot production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
